molecular formula C14H13NO2S2 B2653348 (E)-3-(furan-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)prop-2-en-1-one CAS No. 2035005-06-0

(E)-3-(furan-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)prop-2-en-1-one

Cat. No.: B2653348
CAS No.: 2035005-06-0
M. Wt: 291.38
InChI Key: SRTBEKPGABTFBN-ONEGZZNKSA-N
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Description

The compound (E)-3-(furan-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)prop-2-en-1-one is a chalcone derivative featuring a furan ring, a thiophene-substituted thiazolidine moiety, and an α,β-unsaturated ketone (enone) system. Chalcones are renowned for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, making them valuable scaffolds in drug discovery . The unique integration of a thiazolidine ring—a five-membered heterocycle containing nitrogen and sulfur—distinguishes this compound from simpler chalcone derivatives. This structural complexity may enhance electronic conjugation, intermolecular interactions, and bioactivity.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-(2-thiophen-3-yl-1,3-thiazolidin-3-yl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2S2/c16-13(4-3-12-2-1-7-17-12)15-6-9-19-14(15)11-5-8-18-10-11/h1-5,7-8,10,14H,6,9H2/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRTBEKPGABTFBN-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC(N1C(=O)C=CC2=CC=CO2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC(N1C(=O)/C=C/C2=CC=CO2)C3=CSC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of (E)-3-(furan-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the thiazolidine ring: This can be achieved by reacting a thiophene derivative with a suitable amine and carbon disulfide under basic conditions.

    Formation of the propenone moiety: This involves the condensation of a furan derivative with an aldehyde in the presence of a base to form the propenone structure.

    Coupling of the two intermediates: The final step involves coupling the thiazolidine intermediate with the propenone intermediate under acidic or basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

(E)-3-(furan-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used. Common reagents include halogens, acids, and bases.

    Cyclization: Under certain conditions, the compound can undergo cyclization reactions to form new heterocyclic structures.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Biological Activities

1. Anticancer Properties
Recent studies have indicated that derivatives of thiazolidinone compounds exhibit significant anticancer activities. For example, a series of thiazolidine derivatives were synthesized and tested for their efficacy against various cancer cell lines. The results demonstrated that compounds bearing furan and thiophene rings showed promising activity against cervical cancer cells by targeting the epidermal growth factor receptor (EGFR) signaling pathway .

2. Antimicrobial Activity
Compounds similar to (E)-3-(furan-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)prop-2-en-1-one have been evaluated for their antimicrobial properties. The presence of heterocyclic rings enhances the interaction with microbial enzymes, potentially leading to effective inhibition of bacterial growth .

3. Anti-Melanogenic Effects
Research has also highlighted the potential of such compounds in inhibiting melanogenesis. Specific derivatives were shown to effectively inhibit tyrosinase activity, which is crucial in melanin production. This property could be beneficial in developing treatments for hyperpigmentation disorders .

Synthetic Methodologies

The synthesis of this compound typically involves several steps:

  • Formation of Thiazolidine Derivatives : Starting from thiazolidine precursors, reactions with various aldehydes or ketones lead to the formation of thiazolidinone scaffolds.
  • Knoevenagel Condensation : The compound can be synthesized through Knoevenagel condensation between thiazolidine derivatives and activated carbonyl compounds, yielding high purity products with good yields .
  • Characterization Techniques : The synthesized compounds are characterized using techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry to confirm their structures and purity .

Case Study 1: Anticancer Activity

A study investigated a series of thiazolidine derivatives for their anticancer activity against cervical cancer cells. The results indicated that specific substitutions on the thiazolidine ring enhanced cytotoxicity, with compounds exhibiting IC50 values significantly lower than standard chemotherapeutics .

Case Study 2: Tyrosinase Inhibition

In another study focused on skin whitening agents, derivatives of this compound were tested for their ability to inhibit tyrosinase. The findings revealed that certain modifications led to increased inhibition rates compared to traditional inhibitors like kojic acid .

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell membranes or inhibit key enzymes involved in bacterial metabolism. In cancer research, the compound may exert its effects by inducing apoptosis (programmed cell death) in cancer cells or inhibiting cell proliferation pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Electronic and Structural Properties

(E)-3-(Furan-2-yl)-1-(4-Methoxyphenyl)Prop-2-en-1-one ()
  • Structure : Substituted with a methoxyphenyl group instead of the thiazolidine-thiophene system.
  • Key Features :
    • X-ray crystallography confirms a planar E-configuration (C1–C2–C3–C4 torsion angle: 179.95°) .
    • Stabilized by C–H···π and π-π interactions in the crystal lattice.
  • Comparison: The absence of the thiazolidine-thiophene group reduces steric hindrance, favoring planarity. Methoxy groups donate electrons, increasing enone stability compared to the electron-withdrawing thiazolidine-thiophene system.
Benzo[b]Thiophene-Based Chalcones ()
  • Structure : Derivatives include (E)-3-(benzo[b]thiophen-3-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one and trimethoxyphenyl variants.
  • Key Features: Strong intermolecular C–H···O and hydrogen bonds involving hydroxyl/amino groups . Substituents like fluorine and methoxy modulate electronic properties, with yields ranging from 30% to 66% in synthesis .
Thiophene- and Thiazolidine-Containing Analogues ()
  • Structure : (E)-3-(3-methylthiophen-2-yl)-1-p-tolylprop-2-en-1-one and thiophen-3-yl derivatives.
  • Key Features :
    • Methyl groups on thiophene improve solubility but reduce conjugation .
    • Thiazolidine rings in related compounds (e.g., ) introduce nitrogen-based hydrogen-bonding sites.
  • Comparison :
    • The target compound’s thiazolidine-thiophene group combines sulfur’s electron-withdrawing effects with nitrogen’s lone-pair donation, creating a unique electronic profile.

Spectroscopic and Crystallographic Insights

  • IR Spectroscopy: Enone C=O stretches appear at ~1650–1700 cm⁻¹ across all compounds . Thiazolidine C–N and C–S stretches (1050–1250 cm⁻¹) are unique to the target compound.
  • NMR :
    • Thiazolidine protons resonate at δ 3.5–4.5, distinguishing them from aromatic protons in simpler chalcones .
  • Crystallography: Planar E-configurations are common, but dihedral angles vary with substituents (e.g., 7.14°–56.26° in fluorophenyl chalcones ). The thiazolidine-thiophene group may introduce non-planarity, reducing conjugation.

Data Table: Comparative Analysis of Key Chalcone Derivatives

Compound Name Substituents Synthesis Yield C=O IR (cm⁻¹) Dihedral Angle (°) Key Interactions
Target Compound Thiazolidine-thiophene, furan N/A ~1660 Pending C–H···S/N, π-π
(E)-3-(Furan-2-yl)-1-(4-methoxyphenyl)-... 4-methoxyphenyl N/A 1650 179.95 C–H···π, π-π
Benzo[b]thiophen-3-yl chalcone () 2-hydroxyphenyl N/A 1680 N/A C–H···O, O–H···O
Trimethoxyphenyl chalcone () 2,4,6-trimethoxyphenyl 30–66% 1655 N/A C–H···O, π-π

Biological Activity

The compound (E)-3-(furan-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)prop-2-en-1-one is a member of the thiazolidine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and enzymatic inhibitory properties.

Chemical Structure

The structural formula of this compound can be represented as follows:

C13H11N1O2S1\text{C}_{13}\text{H}_{11}\text{N}_{1}\text{O}_{2}\text{S}_{1}

This compound features a furan ring and a thiophene moiety linked through a thiazolidine scaffold, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves the condensation reaction between furan and thiophene derivatives with thiazolidine precursors. Methods often utilize Lewis acid catalysts to enhance yields and selectivity .

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of thiazolidine derivatives, including the compound . For instance, a study demonstrated that thiazolidinone derivatives exhibited significant cytotoxic effects against various cancer cell lines, including glioblastoma and breast cancer cells. The mechanism is thought to involve the induction of apoptosis and inhibition of cell proliferation .

Table 1: Anticancer Activity of Thiazolidine Derivatives

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF715.5Induces apoptosis
Thiazolidinone AU87MG10.0Cell cycle arrest
Thiazolidinone BHeLa12.4Inhibits proliferation

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. It has shown activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 2: Antimicrobial Activity

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Bacillus subtilis>128

Enzymatic Inhibition

In addition to its anticancer and antimicrobial properties, this compound has been investigated for its ability to inhibit key enzymes involved in metabolic pathways. For example, it has been identified as a potent inhibitor of α-amylase and urease, which are crucial in carbohydrate metabolism and urea cycle respectively .

Table 3: Enzymatic Inhibition

EnzymeIC50 (µM)Reference Compound
α-Amylase25Acarbose
Urease30Thiourea

Case Studies

Several case studies have documented the effectiveness of thiazolidine derivatives in clinical settings. For example, a recent clinical trial explored the use of thiazolidinones in combination therapy for patients with resistant cancer types, showing promising results in terms of tumor reduction and patient survival rates .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (E)-3-(furan-2-yl)-1-(2-(thiophen-3-yl)thiazolidin-3-yl)prop-2-en-1-one, and how can reaction yields be improved?

  • Methodology : Begin with Claisen-Schmidt condensation to form the α,β-unsaturated ketone core. Use thiophene-3-carbaldehyde and a pre-synthesized thiazolidine derivative as precursors. Optimize solvent choice (e.g., ethanol or DMF) and catalytic conditions (e.g., NaOH or piperidine). Monitor reaction progress via TLC and HPLC. For yield improvement, consider microwave-assisted synthesis or reflux under inert atmospheres to minimize side reactions like oxidation of thiophene or furan rings .

Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the (E)-configuration of the enone system and substitution patterns on thiophene/furan.
  • XRD : Single-crystal X-ray diffraction provides unambiguous structural validation, especially for stereoelectronic effects in the thiazolidine ring and planar enone moiety. Crystallize the compound in solvents like chloroform/hexane mixtures .
  • FT-IR : Confirm carbonyl (C=O) stretching (~1650–1700 cm1^{-1}) and conjugated enone absorption bands .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies under varying temperatures (4°C, 25°C, 40°C), humidity levels (40–75% RH), and light exposure. Use HPLC to quantify degradation products (e.g., sulfoxides from thiophene oxidation or hydrolysis of the thiazolidine ring). Store in amber vials under nitrogen to prevent photochemical and oxidative degradation .

Advanced Research Questions

Q. What is the reactivity of the thiophene and thiazolidine moieties under electrophilic/nucleophilic conditions?

  • Methodology :

  • Electrophilic Substitution : React with bromine (Br2_2) in acetic acid to test halogenation at thiophene’s α/β positions. Monitor regioselectivity via 1H^1H-NMR .
  • Thiazolidine Ring Opening : Treat with HCl/MeOH to study acid-mediated ring cleavage. Characterize products via mass spectrometry .
  • Enone Reactivity : Perform Michael additions with amines or thiols to assess the α,β-unsaturated ketone’s susceptibility to nucleophilic attack .

Q. How can computational models predict the compound’s electronic properties and potential bioactivity?

  • Methodology : Use DFT calculations (e.g., B3LYP/6-31G**) to map frontier molecular orbitals (HOMO/LUMO), electrostatic potential surfaces, and charge distribution. Correlate with experimental UV-Vis data. Dock the compound into target protein structures (e.g., kinases or GPCRs) using AutoDock Vina to hypothesize binding modes and structure-activity relationships (SAR) .

Q. What strategies resolve contradictions in biological activity data across studies?

  • Methodology :

  • Purity Verification : Re-analyze disputed batches via HPLC-MS to rule out impurities (e.g., isomers or byproducts).
  • Assay Standardization : Replicate assays under controlled conditions (e.g., cell line passage number, serum-free media).
  • Metabolic Stability : Use liver microsome assays to identify rapid degradation pathways that may cause inconsistent in vivo results .

Q. How do structural modifications (e.g., substituents on thiophene/furan) affect the compound’s physicochemical and pharmacological profile?

  • Methodology : Synthesize analogs with electron-withdrawing/donating groups (e.g., nitro, methoxy) on the heterocycles. Compare logP (via shake-flask method), solubility (HPLC-based), and in vitro permeability (Caco-2 assays). Use QSAR models to link substituent effects to bioactivity .

Data Contradiction Analysis

  • Example : Discrepancies in reported melting points or bioactivity may arise from polymorphic forms (e.g., enone conformation or thiazolidine puckering). Validate via PXRD and DSC to identify crystalline vs. amorphous states .

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